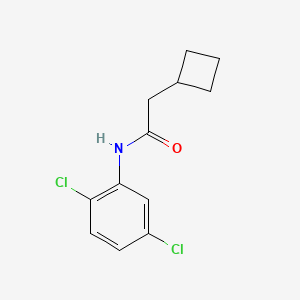

![molecular formula C15H23NO2 B5545746 4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar spiropyran compounds involves multi-step chemical reactions, starting from basic chemical reagents like 4-aminophenol, α-glycolic acid, or lactic acid. A key step in the synthesis of novel spiropyran derivatives is the metal-catalyzed oxidative cyclization, which is critical for constructing the spiro framework. This method has been applied to create compounds with moderate to potent activity against various cancer cell lines, indicating the utility of such synthetic routes in generating biologically active molecules (Yang et al., 2019).

Molecular Structure Analysis

The molecular structure of spiropyran derivatives has been characterized through techniques such as single-crystal X-ray diffraction. This method revealed that the molecules typically feature planar furan rings, chair conformation cyclohexane rings, and benzene rings, with these components adopting specific spatial arrangements to form the overall structure (Wang et al., 2011).

Chemical Reactions and Properties

Spiropyran compounds can undergo various chemical reactions, including condensation and bromocyclization, to synthesize novel derivatives with potential biological activities. For instance, oxidative spiro-bromocyclization has been used to introduce bromo and other substituents into the spiropyran ring, enhancing its reactivity and leading to compounds with high efficiency and excellent tolerance of functional groups (He & Qiu, 2017).

Applications De Recherche Scientifique

Oxaprozin: Pharmacodynamic and Pharmacokinetic Properties

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), shares a similar interest in the context of studying pharmacodynamic and pharmacokinetic properties of novel compounds. It is used in treating painful rheumatic and inflammatory conditions, highlighting the importance of understanding the therapeutic efficacy and side effects of chemical compounds in medical applications (P. A. Todd & R. N. Brogden, 2012).

1,3,4-Oxadiazole Derivatives: Therapeutic Worth

1,3,4-Oxadiazole derivatives, known for their wide range of medicinal applications, provide an example of how structural features of a compound can influence its binding with enzymes and receptors, leading to diverse bioactivities. Research in this area supports the exploration of therapeutic potentials across a spectrum of diseases, offering insights into rational design for drug development (G. Verma et al., 2019).

Analytical Methods in Determining Antioxidant Activity

Understanding the antioxidant capacity of chemical compounds is crucial in evaluating their potential therapeutic effects. Various assays, such as ORAC, FRAP, and DPPH, are used to quantify the antioxidant activities, highlighting the importance of analytical methodologies in the research and development of new drugs (I. Munteanu & C. Apetrei, 2021).

Azepane-Based Compounds: Pharmaceutical Significance

Azepane-based motifs are of particular relevance due to their structural diversity and pharmacological properties. This review highlights the development of less toxic, cost-effective, and highly active azepane-containing analogs across various therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial agents. The exploration of azepane-based compounds underscores the importance of chemical structure in the discovery of new therapeutic agents (Gao-Feng Zha et al., 2019).

Propriétés

IUPAC Name |

4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-14-12-13(16-10-6-1-2-7-11-16)15(18-14)8-4-3-5-9-15/h12H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUVOZZRGIMQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=O)OC23CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331728 | |

| Record name | 4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

CAS RN |

275363-22-9 | |

| Record name | 4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)

![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)